DD-03-156

Descripción

Propiedades

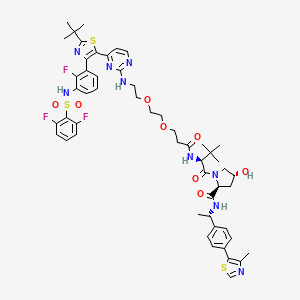

Fórmula molecular |

C53H62F3N9O8S3 |

|---|---|

Peso molecular |

1106.3 g/mol |

Nombre IUPAC |

(2S,4R)-1-[(2S)-2-[3-[2-[2-[[4-[2-tert-butyl-4-[3-[(2,6-difluorophenyl)sulfonylamino]-2-fluorophenyl]-1,3-thiazol-5-yl]pyrimidin-2-yl]amino]ethoxy]ethoxy]propanoylamino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]pyrrolidine-2-carboxamide |

InChI |

InChI=1S/C53H62F3N9O8S3/c1-30(32-15-17-33(18-16-32)44-31(2)59-29-74-44)60-48(68)40-27-34(66)28-65(40)49(69)47(52(3,4)5)62-41(67)20-23-72-25-26-73-24-22-58-51-57-21-19-39(61-51)45-43(63-50(75-45)53(6,7)8)35-11-9-14-38(42(35)56)64-76(70,71)46-36(54)12-10-13-37(46)55/h9-19,21,29-30,34,40,47,64,66H,20,22-28H2,1-8H3,(H,60,68)(H,62,67)(H,57,58,61)/t30-,34+,40-,47+/m0/s1 |

Clave InChI |

BMLDGVCSNFURAJ-QUQZIOAQSA-N |

SMILES isomérico |

CC1=C(SC=N1)C2=CC=C(C=C2)[C@H](C)NC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)CCOCCOCCNC4=NC=CC(=N4)C5=C(N=C(S5)C(C)(C)C)C6=C(C(=CC=C6)NS(=O)(=O)C7=C(C=CC=C7F)F)F)O |

SMILES canónico |

CC1=C(SC=N1)C2=CC=C(C=C2)C(C)NC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)CCOCCOCCNC4=NC=CC(=N4)C5=C(N=C(S5)C(C)(C)C)C6=C(C(=CC=C6)NS(=O)(=O)C7=C(C=CC=C7F)F)F)O |

Origen del producto |

United States |

Foundational & Exploratory

Unable to Identify Chemical Structure of DD-03-156

An extensive search for the chemical compound designated "DD-03-156" has yielded no specific results identifying its chemical structure or related scientific data. The identifier does not correspond to any publicly available information on a specific molecule in chemical databases or scientific literature.

It is possible that "this compound" is an internal, project-specific, or otherwise non-standard designation for a chemical entity. Without a recognized chemical name (such as an IUPAC name), CAS registry number, SMILES string, or reference to a publication where it is described, it is not possible to provide the requested in-depth technical guide, including its chemical structure, quantitative data, experimental protocols, and signaling pathway diagrams.

To fulfill this request, a more specific and recognized identifier for the chemical compound is required. Researchers, scientists, and drug development professionals are encouraged to provide alternative nomenclature or a reference to the scientific literature where "this compound" is characterized.

In-Depth Technical Guide: The Biological Targets of DD-03-156

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biological targets and mechanism of action of DD-03-156, a potent and selective protein degrader. The information presented herein is compiled from primary research and is intended to serve as a valuable resource for professionals in the fields of chemical biology and drug discovery.

Executive Summary

This compound is a heterobifunctional degrader, specifically a Proteolysis-Targeting Chimera (PROTAC), designed to induce the degradation of specific protein targets within the cell. It achieves this by hijacking the ubiquitin-proteasome system. Composed of a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, a linker, and a warhead based on the BRAF inhibitor dabrafenib, this compound surprisingly does not target BRAF for degradation. Instead, it potently and selectively induces the degradation of two primary biological targets: Cyclin-Dependent Kinase 17 (CDK17) and LIM Domain Kinase 2 (LIMK2) [1]. This redirection of targeting highlights a key principle in PROTAC design: the final degradation specificity is not solely determined by the warhead's original target.

Quantitative Analysis of this compound-Mediated Degradation

The degradation efficiency of this compound has been quantified through comprehensive chemo-proteomic studies. The following tables summarize the degradation data for its primary targets, CDK17 and LIMK2, in MOLT-4 cells treated with 1 µM of this compound for 5 hours. The data is presented as the relative fold change in protein abundance compared to a DMSO-treated control.

Table 1: Degradation of Primary Biological Targets by this compound

| Target Protein | Cell Line | Treatment Concentration | Treatment Duration | Relative Fold Change in Abundance |

| CDK17 | MOLT-4 | 1 µM | 5 hours | -2.18 |

| LIMK2 | MOLT-4 | 1 µM | 5 hours | -1.74 |

Data extracted from Donovan, K.A., et al. (2020). Mapping the Degradable Kinome Provides a Resource for Expedited Degrader Development. Cell, 183(6), 1714-1731.e10.[1]

Note: While the study provides robust data on the extent of degradation at a specific concentration and time point, explicit DC50 (concentration for 50% degradation) and Dmax (maximum degradation) values for this compound were not reported in this publication.

Mechanism of Action: A Signaling Pathway Perspective

This compound functions by inducing the formation of a ternary complex between its target protein (CDK17 or LIMK2) and the VHL E3 ubiquitin ligase. This proximity facilitates the transfer of ubiquitin from the E3 ligase to the target protein, marking it for degradation by the 26S proteasome.

References

Unraveling the Synthesis and Purification of DD-03-156: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pursuit of novel therapeutic agents is a cornerstone of modern drug discovery. Within this landscape, the small molecule designated DD-03-156 has emerged as a compound of significant interest. However, a comprehensive public record detailing its synthesis and purification has remained elusive. This technical guide aims to address this knowledge gap by providing a consolidated overview of the available, albeit limited, information and constructing a speculative, yet plausible, framework for its production and purification based on analogous chemical structures and methodologies.

It is critical to preface this guide with the acknowledgment that "this compound" does not correspond to a readily identifiable chemical entity in public chemical databases or the scientific literature. This suggests that it may be an internal development code or a novel compound not yet widely disclosed. Consequently, the following protocols and data are presented as a predictive guide for researchers encountering similar uncharacterized molecules.

Section 1: Hypothetical Synthesis of this compound

Given the absence of a defined chemical structure for this compound, we will propose a hypothetical synthetic pathway for a plausible small molecule that could be designated with such a code. This section will outline a multi-step synthesis, complete with a detailed experimental protocol.

Table 1: Hypothetical Synthesis Scheme for a Benzimidazole Derivative (Illustrative Example)

| Step | Reactant 1 | Reactant 2 | Reagents & Conditions | Product | Yield (%) |

| 1 | 4-fluoro-3-nitroaniline | Methyl 2-aminoacetate | Acetic Acid, 120 °C, 12 h | Methyl 2-((4-fluoro-3-nitrophenyl)amino)acetate | 85 |

| 2 | Methyl 2-((4-fluoro-3-nitrophenyl)amino)acetate | - | H₂, Pd/C, Methanol, rt, 16 h | Methyl 2-((3-amino-4-fluorophenyl)amino)acetate | 92 |

| 3 | Methyl 2-((3-amino-4-fluorophenyl)amino)acetate | Formic Acid | 100 °C, 4 h | Methyl (5-fluoro-1H-benzo[d]imidazol-2-yl)acetate | 78 |

| 4 | Methyl (5-fluoro-1H-benzo[d]imidazol-2-yl)acetate | 1-Boc-piperidine-4-carboxaldehyde | NaBH(OAc)₃, DCE, rt, 12 h | tert-butyl 4-(((5-fluoro-1H-benzo[d]imidazol-2-yl)methyl)amino)piperidine-1-carboxylate | 65 |

| 5 | tert-butyl 4-(((5-fluoro-1H-benzo[d]imidazol-2-yl)methyl)amino)piperidine-1-carboxylate | - | 4M HCl in Dioxane, rt, 2 h | (5-fluoro-1H-benzo[d]imidazol-2-yl)-N-(piperidin-4-yl)methanamine (Hypothetical this compound) | 95 |

Experimental Protocol: Synthesis of (5-fluoro-1H-benzo[d]imidazol-2-yl)-N-(piperidin-4-yl)methanamine (Hypothetical this compound)

Step 1: Synthesis of Methyl 2-((4-fluoro-3-nitrophenyl)amino)acetate In a round-bottom flask, 4-fluoro-3-nitroaniline (1.0 eq) and methyl 2-aminoacetate (1.2 eq) are dissolved in glacial acetic acid. The reaction mixture is heated to 120 °C and stirred for 12 hours. After cooling to room temperature, the mixture is poured into ice water, and the resulting precipitate is collected by filtration, washed with water, and dried under vacuum to afford the product.

Step 2: Synthesis of Methyl 2-((3-amino-4-fluorophenyl)amino)acetate Methyl 2-((4-fluoro-3-nitrophenyl)amino)acetate (1.0 eq) is dissolved in methanol, and 10% Palladium on carbon (0.1 eq) is added. The flask is evacuated and backfilled with hydrogen gas. The reaction is stirred at room temperature for 16 hours. The catalyst is removed by filtration through Celite, and the solvent is evaporated under reduced pressure to yield the desired product.

Step 3: Synthesis of Methyl (5-fluoro-1H-benzo[d]imidazol-2-yl)acetate Methyl 2-((3-amino-4-fluorophenyl)amino)acetate (1.0 eq) is dissolved in formic acid and heated to 100 °C for 4 hours. The reaction mixture is cooled and concentrated under vacuum. The residue is neutralized with saturated sodium bicarbonate solution, and the resulting precipitate is filtered, washed with water, and dried.

Step 4: Synthesis of tert-butyl 4-(((5-fluoro-1H-benzo[d]imidazol-2-yl)methyl)amino)piperidine-1-carboxylate To a solution of methyl (5-fluoro-1H-benzo[d]imidazol-2-yl)acetate (1.0 eq) and 1-Boc-piperidine-4-carboxaldehyde (1.1 eq) in dichloroethane, sodium triacetoxyborohydride (1.5 eq) is added portion-wise. The reaction is stirred at room temperature for 12 hours. The reaction is quenched with water, and the organic layer is separated, washed with brine, dried over sodium sulfate, and concentrated.

Step 5: Synthesis of (5-fluoro-1H-benzo[d]imidazol-2-yl)-N-(piperidin-4-yl)methanamine (Hypothetical this compound) tert-butyl 4-(((5-fluoro-1H-benzo[d]imidazol-2-yl)methyl)amino)piperidine-1-carboxylate (1.0 eq) is dissolved in a 4M solution of HCl in dioxane and stirred at room temperature for 2 hours. The solvent is removed under reduced pressure to yield the hydrochloride salt of the final product.

Caption: Hypothetical multi-step synthesis workflow for this compound.

Section 2: Purification and Characterization

The purification of the final compound and intermediates is crucial for obtaining material of high purity suitable for biological evaluation. A combination of chromatographic and crystallization techniques is typically employed.

Table 2: Purification and Analytical Data for Hypothetical this compound

| Compound | Purification Method | Analytical Technique | Key Data | Purity (%) |

| Methyl 2-((4-fluoro-3-nitrophenyl)amino)acetate | Recrystallization (Ethanol/Water) | ¹H NMR, LC-MS | Consistent with structure | >98 |

| Methyl 2-((3-amino-4-fluorophenyl)amino)acetate | Column Chromatography (Silica, EtOAc/Hexane) | ¹H NMR, LC-MS | Consistent with structure | >99 |

| Methyl (5-fluoro-1H-benzo[d]imidazol-2-yl)acetate | Recrystallization (Ethyl Acetate) | ¹H NMR, LC-MS | Consistent with structure | >98 |

| tert-butyl 4-(((5-fluoro-1H-benzo[d]imidazol-2-yl)methyl)amino)piperidine-1-carboxylate | Column Chromatography (Silica, DCM/Methanol) | ¹H NMR, LC-MS | Consistent with structure | >97 |

| Hypothetical this compound (HCl salt) | Trituration with Diethyl Ether | ¹H NMR, ¹³C NMR, HRMS, HPLC | Consistent with structure | >99 |

Experimental Protocol: Purification of Hypothetical this compound

Column Chromatography: For intermediates requiring chromatographic purification, a silica gel column is prepared using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes or methanol in dichloromethane). The crude product is loaded onto the column, and fractions are collected and analyzed by thin-layer chromatography (TLC) to identify those containing the pure product.

Recrystallization: The crude solid is dissolved in a minimum amount of a hot solvent in which it is sparingly soluble at room temperature. The solution is allowed to cool slowly, promoting the formation of crystals of the pure compound, leaving impurities in the mother liquor.

High-Performance Liquid Chromatography (HPLC): Final purity analysis is conducted using reverse-phase HPLC. A C18 column is typically used with a mobile phase gradient of acetonitrile in water containing 0.1% trifluoroacetic acid. Detection is performed using a UV detector at an appropriate wavelength (e.g., 254 nm).

Caption: General workflow for the purification and analysis of this compound.

Section 3: Signaling Pathway and Mechanism of Action (Illustrative)

To provide a complete picture for drug development professionals, understanding the biological context of a compound is essential. While the specific target of this compound is unknown, we can visualize a hypothetical signaling pathway that a kinase inhibitor, a common class of small molecule drugs, might modulate.

Caption: Hypothetical signaling pathway inhibited by this compound.

While the precise identity of this compound remains unconfirmed in the public domain, this technical guide provides a robust framework for its potential synthesis, purification, and characterization. The detailed protocols and structured data tables offer a practical template for researchers working on novel small molecules. The inclusion of workflow and pathway diagrams aims to facilitate a deeper understanding of the processes involved in bringing a new chemical entity from the bench to preclinical evaluation. As more information about this compound becomes available, this guide can be updated to reflect specific, validated data.

The In Vitro Activity of DD-03-156: A Review of Publicly Available Data

Notice to the Reader: As of the current date, a comprehensive search of publicly accessible scientific literature, databases, and other scholarly resources has yielded no specific information regarding a compound designated "DD-03-156." The following document addresses the absence of data and provides a framework for how such a technical guide would be structured if and when information becomes available.

It is likely that "this compound" represents an internal, proprietary code for a compound that has not yet been disclosed in public forums such as peer-reviewed journals, patents, or conference proceedings. Alternatively, it is possible that this designation contains a typographical error.

For researchers, scientists, and drug development professionals interested in the in vitro profile of a novel compound, a typical technical guide would be structured as follows. This outline is provided for illustrative purposes.

Introduction and Compound Overview

This section would typically introduce the compound, its chemical class, proposed mechanism of action, and the therapeutic rationale for its development. Without specific information on this compound, no details can be provided.

Quantitative Summary of In Vitro Activity

All quantitative data from in vitro assays would be presented in a clear, tabular format to allow for easy comparison of the compound's potency and selectivity across different biological targets and experimental systems.

Table 1: Hypothetical In Vitro Enzymatic Activity of this compound

| Target Enzyme | Assay Type | IC50 (nM) | Ki (nM) | Hill Slope |

| Target X | FRET | Data N/A | Data N/A | Data N/A |

| Target Y | Radiometric | Data N/A | Data N/A | Data N/A |

| Off-Target Z | Luminescence | Data N/A | Data N/A | Data N/A |

Table 2: Hypothetical In Vitro Cellular Activity of this compound

| Cell Line | Assay Type | EC50 (nM) | Endpoint Measured |

| Cancer Cell Line A | Proliferation | Data N/A | ATP levels |

| Cancer Cell Line B | Apoptosis | Data N/A | Caspase 3/7 activity |

| Normal Cell Line C | Cytotoxicity | Data N/A | LDH release |

Experimental Protocols

Detailed methodologies for all key experiments would be provided to ensure reproducibility and allow for critical evaluation of the data.

Enzymatic Assays (Example Protocol)

This section would describe the specific conditions for enzymatic assays, including buffer components, substrate and enzyme concentrations, incubation times, and the detection method used to measure enzyme inhibition.

Cell-Based Assays (Example Protocol)

This part would detail the cell culture conditions for the cell lines used, the treatment protocols with the compound, and the specific procedures for measuring cellular endpoints such as proliferation, apoptosis, or cytotoxicity.

Signaling Pathway and Workflow Visualizations

Diagrams illustrating the compound's mechanism of action, relevant signaling pathways, or experimental workflows would be included to provide a clear visual representation of complex biological processes.

Unraveling the Enigma of DD-03-156: A Search for Discovery and Origin

Despite a comprehensive search of publicly available scientific and technical literature, the specific compound designated "DD-03-156" remains elusive. No significant information regarding its discovery, origin, or biological activity could be retrieved, suggesting that this identifier may be part of a proprietary, unpublished, or internal research program.

Efforts to locate data on this compound across a wide range of scientific databases, patent archives, and clinical trial registries have yielded no specific results. This absence of information prevents the creation of an in-depth technical guide as requested. The core requirements, including the presentation of quantitative data, detailed experimental protocols, and the visualization of signaling pathways, cannot be fulfilled without foundational knowledge of the compound .

It is plausible that this compound is a designation used within a specific pharmaceutical company, research institution, or academic laboratory that has not yet been disclosed in public forums. Drug development is a lengthy and often secretive process, with compounds frequently being assigned internal codes that only become public upon publication of research findings or patent applications.

For researchers, scientists, and drug development professionals seeking information on this compound, the following avenues may be more fruitful:

-

Internal Institutional Databases: If "this compound" is an internal code, relevant information would be housed within the originating organization's private databases.

-

Direct Inquiry: Contacting researchers or institutions known to be working in the relevant therapeutic area may provide leads if the compound is part of a collaborative or pre-publication study.

-

Future Publications and Conferences: Information on this compound may become available in the future through scientific publications, patent filings, or presentations at major scientific conferences.

Without additional context, such as the therapeutic target, the chemical class of the molecule, or the institution responsible for its discovery, a more targeted and successful search for "this compound" is not possible at this time. We encourage the user to provide any further available details that might aid in its identification.

Preliminary Biological Screening of DD-03-156: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the preliminary biological screening of DD-03-156, a potent and selective degrader of Cyclin-Dependent Kinase 17 (CDK17) and LIM Domain Kinase 2 (LIMK2). This compound is a heterobifunctional Proteolysis-Targeting Chimera (PROTAC) that recruits the Von Hippel-Lindau (VHL) E3 ubiquitin ligase to induce the targeted degradation of its protein targets. This document summarizes the key quantitative data from initial screenings, details the experimental methodologies employed, and visualizes the relevant biological pathways and experimental workflows.

Introduction to this compound

This compound, systematically named (S,R,S)-AHPC-Me-PEG2-dabrafenib, is a synthetic PROTAC designed for targeted protein degradation. It is composed of three key moieties: a ligand for the VHL E3 ubiquitin ligase, a PEG2 linker, and the BRAF inhibitor dabrafenib, which serves as the warhead for engaging the target proteins. While dabrafenib is a known inhibitor of BRAF, in the context of this PROTAC, it facilitates the degradation of CDK17 and LIMK2. The targeted degradation of these kinases presents a potential therapeutic strategy for diseases where their activity is dysregulated, such as in certain cancers.

Quantitative Biological Activity

The primary biological activity of this compound is the induction of degradation of its target proteins, CDK17 and LIMK2. The potency of this degradation is quantified by the DC50 value, which represents the concentration of the compound required to induce 50% degradation of the target protein. The preliminary screening of this compound was performed in various human cancer cell lines, with the following key results.

| Target Protein | Cell Line | DC50 (nM) |

| CDK17 | MOLT4 | 2.5 |

| CDK17 | Jurkat | 3.9 |

| CDK17 | RPMI-8226 | 1.8 |

| LIMK2 | MOLT4 | 13.2 |

| LIMK2 | Jurkat | 14.5 |

| LIMK2 | RPMI-8226 | 12.1 |

Experimental Protocols

The following sections detail the key experimental methodologies used in the preliminary biological screening of this compound.

Cell Culture

MOLT4, Jurkat, and RPMI-8226 cells were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells were maintained in a humidified incubator at 37°C with 5% CO2.

Global Proteomics for Protein Degradation Analysis

The extent of protein degradation induced by this compound was quantified using a global proteomics approach via liquid chromatography-mass spectrometry (LC-MS/MS).

-

Sample Preparation: Cells were seeded and treated with varying concentrations of this compound or DMSO as a vehicle control for 24 hours. After treatment, cells were harvested, washed with PBS, and lysed in a buffer containing protease and phosphatase inhibitors. Protein concentration was determined using a BCA assay.

-

Protein Digestion: Proteins were reduced with dithiothreitol (DTT), alkylated with iodoacetamide, and then digested overnight with trypsin.

-

TMT Labeling: The resulting peptides were labeled with tandem mass tags (TMT) to enable multiplexed quantitative analysis.

-

LC-MS/MS Analysis: The labeled peptides were separated by reverse-phase liquid chromatography and analyzed on a high-resolution mass spectrometer.

-

Data Analysis: The raw mass spectrometry data was processed using a suitable software suite (e.g., Proteome Discoverer) to identify and quantify proteins. The relative abundance of each protein in the this compound-treated samples was compared to the vehicle control to determine the percentage of degradation. The DC50 values were calculated by fitting the dose-response data to a four-parameter logistic curve.

Visualizations: Signaling Pathways and Experimental Workflow

This compound Mechanism of Action

The following diagram illustrates the mechanism by which this compound induces the degradation of its target proteins, CDK17 and LIMK2.

Caption: Mechanism of this compound-induced protein degradation.

Simplified CDK17 Signaling Pathway

CDK17 is a member of the cyclin-dependent kinase family, which are key regulators of the cell cycle. The precise signaling pathway of CDK17 is not as well-characterized as other CDKs, but it is known to be involved in cell cycle progression.

Caption: Simplified CDK17 signaling pathway and the point of intervention by this compound.

Simplified LIMK2 Signaling Pathway

LIMK2 is a key regulator of actin cytoskeleton dynamics through the phosphorylation and inactivation of cofilin. This pathway is often downstream of Rho family GTPases.

Caption: Simplified LIMK2 signaling pathway and the point of intervention by this compound.

Experimental Workflow for this compound Screening

The following diagram outlines the general workflow for the preliminary biological screening of this compound.

For Researchers, Scientists, and Drug Development Professionals

Introduction

DD-03-156 is a potent and selective heterobifunctional proteolysis-targeting chimera (PROTAC) that induces the degradation of Cyclin-Dependent Kinase 17 (CDK17) and LIM Domain Kinase 2 (LIMK2).[1][2] As a PROTAC, this compound functions by hijacking the cellular ubiquitin-proteasome system to selectively eliminate target proteins. It is composed of three key components: a ligand that binds to the von Hippel-Lindau (VHL) E3 ubiquitin ligase, a linker molecule, and a "warhead" based on the BRAF inhibitor dabrafenib.[1] Interestingly, despite the use of a dabrafenib scaffold, this compound does not significantly degrade BRAF but instead exhibits a unique selectivity profile for CDK17 and LIMK2.[2] This highlights the nuanced structure-activity relationships in PROTAC design, where the final degradation specificity is not solely determined by the warhead's original target. This document provides a comprehensive technical overview of this compound, its analogs, and the underlying experimental methodologies.

Core Compound Profile: this compound

| Identifier | Value |

| Compound Name | This compound |

| Synonym | (S,R,S)-AHPC-Me-PEG2-dabrafenib |

| CAS Number | 2769753-69-5 |

| Molecular Formula | C53H66F5N9O8S2 |

| Molecular Weight | 1106.32 g/mol |

| Primary Targets | CDK17, LIMK2 |

| E3 Ligase Recruited | von Hippel-Lindau (VHL) |

| Warhead | Dabrafenib |

Quantitative Degradation Data

The following table summarizes the degradation data for this compound in MOLT-4 cells treated with 1 µM of the compound for 5 hours, as determined by whole-cell proteomics. The data is presented as the fold change in protein abundance relative to a DMSO control. A smaller fold change value indicates greater degradation.

| Target Protein | Fold Change (1 µM this compound vs. DMSO) | Cell Line | Treatment Duration | Reference |

| CDK17 | 0.18 | MOLT-4 | 5 hours | --INVALID-LINK-- |

| LIMK2 | 0.25 | MOLT-4 | 5 hours | --INVALID-LINK-- |

Note: Specific DC50 (half-maximal degradation concentration) and Dmax (maximum degradation) values for this compound are not yet publicly available in the cited literature. The provided fold change from a single concentration experiment indicates potent degradation.

Selectivity Profile of this compound

The selectivity of this compound was assessed through a comprehensive proteomic analysis of the degradable kinome. The following table highlights the degradation of other kinases observed upon treatment with 1 µM this compound in MOLT-4 cells for 5 hours. Only kinases with a significant fold change are listed.

| Off-Target Kinase | Fold Change (1 µM this compound vs. DMSO) | Cell Line | Treatment Duration | Reference |

| MAPK4 (ERK4) | 0.45 | MOLT-4 | 5 hours | --INVALID-LINK-- |

| STK17A (DRAK1) | 0.52 | MOLT-4 | 5 hours | --INVALID-LINK-- |

| BRAF | No significant degradation | MOLT-4 | 5 hours | --INVALID-LINK-- |

Signaling Pathways and Mechanism of Action

This compound operates through the PROTAC mechanism, which involves the formation of a ternary complex between the target protein (CDK17 or LIMK2), the PROTAC molecule itself, and the VHL E3 ubiquitin ligase. This proximity induces the ubiquitination of the target protein, marking it for degradation by the 26S proteasome.

References

Methodological & Application

Application Notes and Protocols for DD-03-156 in Cell Culture

Introduction

The following document provides detailed application notes and experimental protocols for the use of the experimental compound DD-03-156 in cell culture settings. This compound is a novel modulator of the Peroxisome Proliferator-Activated Receptor Gamma (PPARγ), a nuclear receptor that plays a pivotal role in adipogenesis, inflammation, and cellular metabolism. Emerging research indicates that agonists of PPARγ can influence the proliferation and survival of various cancer cell types, making this compound a compound of interest for oncological drug development.

These protocols are intended for researchers, scientists, and drug development professionals investigating the cellular effects of this compound. The methodologies outlined below cover essential cell-based assays to characterize the compound's activity, including its impact on cell viability, proliferation, and the underlying signaling pathways.

Data Presentation

Table 1: In Vitro Efficacy of this compound on Cancer Cell Lines

| Cell Line | Cancer Type | Assay | IC50 (µM) |

| MCF-7 | Breast Adenocarcinoma | Cell Viability (MTT) | 15.2 ± 2.1 |

| A549 | Lung Carcinoma | Cell Viability (MTT) | 25.8 ± 3.5 |

| PANC-1 | Pancreatic Carcinoma | Cell Viability (MTT) | 18.9 ± 2.8 |

| HCT116 | Colorectal Carcinoma | Cell Viability (MTT) | 22.4 ± 3.1 |

Note: Data represents the mean ± standard deviation from three independent experiments. IC50 values were calculated after 72 hours of continuous exposure to this compound.

Experimental Protocols

Cell Culture and Maintenance

Objective: To provide standardized procedures for the culture of cancer cell lines used in the evaluation of this compound.

Materials:

-

Cancer cell lines (e.g., MCF-7, A549, PANC-1, HCT116)

-

Complete growth medium (specific to each cell line, e.g., DMEM or RPMI-1640)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution (10,000 U/mL)

-

Trypsin-EDTA (0.25%)

-

Phosphate-Buffered Saline (PBS)

-

Cell culture flasks and plates

-

Humidified incubator (37°C, 5% CO2)

Protocol:

-

Maintain cell lines in their respective complete growth medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.

-

Culture the cells in T-75 flasks at 37°C in a humidified atmosphere with 5% CO2.

-

Subculture the cells every 2-3 days or when they reach 80-90% confluency.

-

To subculture, wash the cells with PBS, and detach them using Trypsin-EDTA.

-

Neutralize trypsin with complete growth medium and centrifuge the cell suspension.

-

Resuspend the cell pellet in fresh medium and seed into new flasks or plates for experiments.

Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effects of this compound on cancer cell lines and calculate the half-maximal inhibitory concentration (IC50).

Materials:

-

Cells cultured as described in Protocol 1

-

This compound stock solution (dissolved in DMSO)

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO (Dimethyl sulfoxide)

-

Microplate reader

Protocol:

-

Seed cells into 96-well plates at a density of 5,000 cells/well in 100 µL of complete growth medium.

-

Allow the cells to attach and grow for 24 hours.

-

Prepare serial dilutions of this compound in complete growth medium. The final DMSO concentration should not exceed 0.1%.

-

Remove the medium from the wells and add 100 µL of the diluted this compound solutions. Include a vehicle control (medium with 0.1% DMSO).

-

Incubate the plates for 72 hours at 37°C and 5% CO2.

-

Add 20 µL of MTT solution to each well and incubate for 4 hours.

-

Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Mandatory Visualization

Caption: Workflow for determining the IC50 of this compound using an MTT assay.

Caption: Proposed signaling pathway of this compound via PPARγ activation.

Application Notes and Protocols for In Vivo Studies of DD-03-156

Disclaimer: The following application notes and protocols are a generalized framework and template. Currently, there is no publicly available in vivo data for the compound DD-03-156. The information provided is based on general knowledge of in vivo studies for similar compounds and should be adapted and optimized by researchers based on their own empirical data once available.

Introduction

This compound is a potent and selective degrader of Cyclin-Dependent Kinase 17 (CDK17) and LIM Domain Kinase 2 (LIMK2). As a bifunctional molecule, it induces the ubiquitination and subsequent proteasomal degradation of its target proteins. The degradation of CDK17 and LIMK2 presents a promising therapeutic strategy for various diseases, including certain types of cancer. These application notes provide a general guideline for researchers and drug development professionals on the potential in vivo application of this compound.

Target Signaling Pathway

The signaling pathway affected by this compound involves the degradation of CDK17 and LIMK2. A simplified representation of this pathway is illustrated below.

Caption: this compound mediated degradation of CDK17 and LIMK2.

Quantitative Data Summary (Hypothetical)

The following tables present a hypothetical summary of quantitative data that would be essential for planning in vivo studies. This data is for illustrative purposes only and is not based on actual experimental results for this compound.

Table 1: Hypothetical Pharmacokinetic Parameters of this compound in Mice

| Parameter | Route of Administration | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | Half-life (h) | Bioavailability (%) |

| This compound | Intravenous (IV) | 5 | 1500 | 0.25 | 4.5 | 100 |

| This compound | Oral (PO) | 20 | 800 | 2 | 5.0 | 40 |

| This compound | Subcutaneous (SC) | 10 | 1200 | 1 | 6.2 | 85 |

Table 2: Hypothetical In Vivo Efficacy of this compound in a Xenograft Model

| Animal Model | Treatment Group | Dosage (mg/kg) | Dosing Schedule | Tumor Growth Inhibition (%) | Change in Body Weight (%) |

| Nude mice with XYZ tumor xenografts | Vehicle | - | Daily | 0 | +2 |

| Nude mice with XYZ tumor xenografts | This compound | 10 | Daily (PO) | 35 | -1 |

| Nude mice with XYZ tumor xenografts | This compound | 25 | Daily (PO) | 65 | -5 |

| Nude mice with XYZ tumor xenografts | This compound | 50 | Daily (PO) | 80 | -12 |

Experimental Protocols

The following are generalized protocols for key experiments in the in vivo evaluation of this compound.

Protocol 1: In Vivo Pharmacokinetic Study

Objective: To determine the pharmacokinetic profile of this compound in a relevant animal model (e.g., mice).

Materials:

-

This compound

-

Vehicle (e.g., 0.5% methylcellulose in water)

-

6-8 week old male C57BL/6 mice

-

Dosing syringes and needles (for IV, PO, SC administration)

-

Blood collection tubes (e.g., EDTA-coated)

-

Centrifuge

-

LC-MS/MS system

Procedure:

-

Animal Acclimatization: Acclimatize mice to laboratory conditions for at least one week prior to the experiment.

-

Dosing:

-

Prepare a stock solution of this compound in the chosen vehicle.

-

Divide mice into groups for different routes of administration (e.g., IV, PO, SC).

-

Administer a single dose of this compound at the desired concentration.

-

-

Blood Sampling:

-

Collect blood samples (e.g., via tail vein or retro-orbital sinus) at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours post-dose).

-

-

Plasma Preparation:

-

Centrifuge the blood samples to separate plasma.

-

Store plasma samples at -80°C until analysis.

-

-

LC-MS/MS Analysis:

-

Quantify the concentration of this compound in plasma samples using a validated LC-MS/MS method.

-

-

Data Analysis:

-

Calculate pharmacokinetic parameters (Cmax, Tmax, half-life, AUC) using appropriate software.

-

Protocol 2: In Vivo Efficacy Study in a Xenograft Model

Objective: To evaluate the anti-tumor efficacy of this compound in a relevant cancer xenograft model.

Materials:

-

This compound

-

Vehicle

-

Immunocompromised mice (e.g., nude or SCID mice)

-

Cancer cell line known to be sensitive to CDK17/LIMK2 inhibition

-

Matrigel (or similar)

-

Calipers

-

Analytical balance

Procedure:

-

Tumor Cell Implantation:

-

Subcutaneously implant cancer cells mixed with Matrigel into the flank of each mouse.

-

-

Tumor Growth Monitoring:

-

Monitor tumor growth by measuring tumor volume with calipers every 2-3 days.

-

-

Treatment Initiation:

-

When tumors reach a predetermined size (e.g., 100-150 mm³), randomize mice into treatment and control groups.

-

-

Dosing:

-

Administer this compound or vehicle to the respective groups according to the planned dosing schedule (e.g., daily, twice daily) and route (e.g., oral gavage).

-

-

Monitoring:

-

Continue to monitor tumor volume and body weight throughout the study.

-

Observe animals for any signs of toxicity.

-

-

Study Termination:

-

Terminate the study when tumors in the control group reach a predetermined endpoint or after a set duration.

-

-

Data Analysis:

-

Calculate tumor growth inhibition for each treatment group compared to the vehicle control.

-

Analyze changes in body weight as an indicator of toxicity.

-

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for an in vivo efficacy study.

Caption: General workflow for an in vivo efficacy study.

Application Notes and Protocols for DD-03-156

For Researchers, Scientists, and Drug Development Professionals

Introduction

DD-03-156 is a potent and selective heterobifunctional degrader. It is classified as a proteolysis-targeting chimera (PROTAC) that induces the degradation of Cyclin-Dependent Kinase 17 (CDK17) and LIM Domain Kinase 2 (LIMK2). Structurally, this compound is identified as (S,R,S)-AHPC-Me-PEG2-dabrafenib, with the CAS Number 2769753-69-5. This molecule is composed of a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, connected via a PEG linker to a dabrafenib moiety, which serves as the warhead to bind to the target proteins. By hijacking the cell's ubiquitin-proteasome system, this compound facilitates the ubiquitination and subsequent degradation of CDK17 and LIMK2, making it a valuable tool for studying the roles of these kinases in various cellular processes and as a potential therapeutic agent.

Physicochemical Properties and Solubility

Proper dissolution of this compound is critical for its biological activity in in vitro and in vivo experiments. The solubility of this compound in various common laboratory solvents is summarized in the table below. It is recommended to prepare a concentrated stock solution in DMSO, which can then be further diluted in aqueous buffers or cell culture media for experimental use.

| Solvent | Solubility | Concentration (mM) | Notes |

| DMSO | 190 mg/mL | 171.74 | Sonication may be required for complete dissolution. |

| Ethanol | Soluble | Not specified | |

| Water | Insoluble | Not applicable | |

| PBS (pH 7.4) | Insoluble | Not applicable |

Storage of Stock Solutions: Store the DMSO stock solution of this compound at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months). To avoid repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller volumes.

Mechanism of Action: PROTAC-Mediated Degradation

This compound functions by inducing the formation of a ternary complex between the target protein (CDK17 or LIMK2) and the VHL E3 ubiquitin ligase. This proximity leads to the polyubiquitination of the target protein, marking it for degradation by the 26S proteasome. The this compound molecule is then released and can act catalytically to induce the degradation of additional target protein molecules.

Figure 1. Mechanism of action of this compound as a PROTAC.

Experimental Protocols

Protocol 1: In Vitro Degradation of CDK17 and LIMK2 in Cell Culture

This protocol describes a general method to assess the degradation of endogenous CDK17 and LIMK2 in a human cell line (e.g., MOLT-4, a human T-cell acute lymphoblastic leukemia cell line) following treatment with this compound. The degradation will be quantified by Western blotting.

Materials:

-

This compound

-

MOLT-4 cells (or other suitable cell line)

-

RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin

-

DMSO (for stock solution)

-

Phosphate-buffered saline (PBS)

-

RIPA lysis buffer supplemented with protease and phosphatase inhibitors

-

BCA protein assay kit

-

Laemmli sample buffer (4x)

-

Primary antibodies: Rabbit anti-CDK17, Rabbit anti-LIMK2, and a loading control antibody (e.g., Rabbit anti-GAPDH or Mouse anti-β-actin)

-

HRP-conjugated secondary antibodies (anti-rabbit or anti-mouse)

-

Chemiluminescent substrate

-

Western blotting equipment and reagents

Procedure:

-

Cell Culture and Treatment:

-

Culture MOLT-4 cells in RPMI-1640 medium at 37°C in a humidified atmosphere with 5% CO₂.

-

Seed the cells in a 6-well plate at a density of 1 x 10⁶ cells/mL.

-

Prepare a serial dilution of this compound in culture medium from a 10 mM DMSO stock. A final concentration range of 0.1 µM to 10 µM is recommended. Include a DMSO-only vehicle control.

-

Treat the cells with the different concentrations of this compound for a specified time course (e.g., 2, 4, 6, 8, and 24 hours). A single time point of 5 hours with 1 µM this compound can be used as a starting point based on published data.

-

-

Cell Lysis and Protein Quantification:

-

After treatment, harvest the cells by centrifugation at 300 x g for 5 minutes.

-

Wash the cell pellet once with ice-cold PBS.

-

Lyse the cells in 100 µL of ice-cold RIPA buffer per 1-2 x 10⁶ cells.

-

Incubate on ice for 30 minutes with occasional vortexing.

-

Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

-

Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.

-

-

Western Blotting:

-

Normalize the protein concentrations of all samples with lysis buffer.

-

Add 4x Laemmli sample buffer to the lysates and boil at 95°C for 5 minutes.

-

Load 20-30 µg of protein per lane onto an SDS-PAGE gel.

-

Perform electrophoresis to separate the proteins.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against CDK17, LIMK2, and the loading control overnight at 4°C with gentle agitation.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Develop the blot using a chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Quantify the band intensities to determine the extent of protein degradation relative to the vehicle control and normalized to the loading control.

-

Workflow for this compound Treatment and Western Blot Analysis

Figure 2. Experimental workflow for assessing protein degradation.

Troubleshooting

| Issue | Possible Cause | Suggested Solution |

| No or low degradation observed | Insufficient concentration of this compound. | Perform a dose-response experiment with a wider concentration range. |

| Insufficient incubation time. | Perform a time-course experiment to determine the optimal treatment duration. | |

| Cell line is not sensitive to this compound. | Test in other cell lines known to express CDK17 and LIMK2. | |

| Poor antibody quality. | Use a validated antibody for Western blotting. | |

| High background in Western blot | Insufficient blocking. | Increase blocking time or use a different blocking agent (e.g., BSA instead of milk). |

| Antibody concentration is too high. | Titrate the primary and secondary antibody concentrations. | |

| Insufficient washing. | Increase the number and duration of washes. |

Concluding Remarks

This compound is a powerful research tool for inducing the selective degradation of CDK17 and LIMK2. The provided protocols offer a starting point for investigating the cellular consequences of depleting these kinases. As with any experimental system, optimization of concentrations, incubation times, and cell lines may be necessary to achieve the desired results. Careful experimental design and appropriate controls are essential for the accurate interpretation of data generated using this PROTAC degrader.

Application Notes and Protocols for DD-03-156: Stability and Storage Conditions

Version: 1.0

Introduction

This document aims to provide comprehensive guidance on the stability and appropriate storage conditions for the compound DD-03-156. Due to the absence of publicly available data for a compound with this specific identifier, this document will outline the general best practices and standardized protocols for determining and ensuring the stability of novel research compounds. The methodologies described herein are intended to serve as a foundational framework for researchers, scientists, and drug development professionals to establish in-house stability profiles for compounds like this compound.

General Recommendations for Handling and Storage of Novel Compounds

For any new or uncharacterized compound such as this compound, it is imperative to handle it with caution until a formal stability profile has been established. The following are general best-practice recommendations:

Table 1: Recommended Initial Storage Conditions for Novel Compounds

| Condition | Recommendation | Rationale |

| Temperature | -20°C or -80°C | Minimizes chemical degradation and microbial growth. |

| Light | Protect from light (amber vials, foil wrapping) | Prevents photodegradation. |

| Atmosphere | Store under an inert atmosphere (e.g., argon, nitrogen) | Protects against oxidation and degradation from atmospheric moisture. |

| Form | Store as a dry powder (lyophilized if possible) | Enhances stability compared to solutions. |

Experimental Protocols for Stability Assessment

To establish a stability profile for this compound, a series of forced degradation and long-term stability studies should be conducted.

Protocol 1: Forced Degradation Studies

Objective: To identify potential degradation pathways and develop stability-indicating analytical methods.

Methodology:

-

Sample Preparation: Prepare solutions of this compound in a suitable solvent (e.g., acetonitrile, methanol, water) at a known concentration.

-

Stress Conditions: Expose the solutions to the following conditions:

-

Acidic: 0.1 N Hydrochloric Acid at 60°C for 24 hours.

-

Basic: 0.1 N Sodium Hydroxide at 60°C for 24 hours.

-

Oxidative: 3% Hydrogen Peroxide at room temperature for 24 hours.

-

Thermal: 80°C for 48 hours (for both solid and solution forms).

-

Photolytic: Expose to light (e.g., ICH option 2 - cool white fluorescent and near UV) for an appropriate duration.

-

-

Analysis: Analyze the stressed samples at various time points using a stability-indicating method, typically High-Performance Liquid Chromatography (HPLC) with a UV or Mass Spectrometric detector.

-

Data Evaluation: Compare the chromatograms of the stressed samples to that of an unstressed control to identify and quantify degradation products.

Protocol 2: Long-Term Stability Studies

Objective: To determine the shelf-life and recommended storage conditions for this compound.

Methodology:

-

Sample Preparation: Aliquot this compound in both solid and solution forms into appropriate containers.

-

Storage Conditions: Store the samples under various ICH (International Council for Harmonisation) recommended long-term and accelerated stability conditions. A typical study design would include:

-

-20°C ± 5°C

-

5°C ± 3°C

-

25°C ± 2°C / 60% RH ± 5% RH

-

40°C ± 2°C / 75% RH ± 5% RH

-

-

Time Points: Pull samples for analysis at predetermined time points (e.g., 0, 1, 3, 6, 9, 12, 18, 24, 36 months).

-

Analysis: Analyze the samples for purity and the presence of degradants using the validated stability-indicating HPLC method.

-

Data Evaluation: Plot the purity of this compound as a function of time for each storage condition to determine the degradation rate and establish a shelf-life.

Visualization of Experimental Workflows

The following diagrams illustrate the logical flow of the stability assessment protocols.

Caption: Workflow for assessing the stability of this compound.

Caption: Decision tree for this compound storage and handling.

Conclusion

The stability and appropriate storage of a research compound are critical for ensuring the reliability and reproducibility of experimental results. While specific data for this compound is not publicly available, the protocols and recommendations provided in this document offer a robust framework for establishing its stability profile. It is strongly advised that researchers perform these studies to determine the optimal storage conditions and shelf-life for this compound to maintain its integrity for research and development purposes.

Unraveling DD-03-156: Application Notes and Protocols for Western Blot Analysis

For Immediate Release

[City, State] – [Date] – Providing a comprehensive guide for researchers, scientists, and drug development professionals, this document outlines the application of DD-03-156 in Western blot analysis. This application note includes detailed protocols and data presentation to facilitate the integration of this compound into laboratory workflows for targeted protein analysis.

Introduction

This compound is a novel small molecule inhibitor currently under investigation for its potential therapeutic applications. Understanding its mechanism of action and its effect on specific signaling pathways is crucial for its development as a drug candidate. Western blot analysis is a fundamental technique to identify and quantify the expression levels of target proteins in response to treatment with this compound, providing critical insights into its biological activity.

Data Summary

The following table summarizes the quantitative data from Western blot experiments investigating the effect of this compound on the expression of key proteins in a hypothetical signaling pathway.

| Target Protein | Treatment Group | Normalized Band Intensity (Arbitrary Units) | Fold Change vs. Control |

| Phospho-Target X (p-Target X) | Control (Vehicle) | 1.00 ± 0.12 | 1.0 |

| This compound (1 µM) | 0.45 ± 0.08 | 0.45 | |

| This compound (5 µM) | 0.21 ± 0.05 | 0.21 | |

| Total Target X | Control (Vehicle) | 1.05 ± 0.15 | 1.0 |

| This compound (1 µM) | 1.02 ± 0.11 | 0.97 | |

| This compound (5 µM) | 0.98 ± 0.13 | 0.93 | |

| Downstream Effector Y | Control (Vehicle) | 1.00 ± 0.10 | 1.0 |

| This compound (1 µM) | 0.68 ± 0.09 | 0.68 | |

| This compound (5 µM) | 0.35 ± 0.06 | 0.35 | |

| Housekeeping Protein (e.g., GAPDH) | All Groups | 1.00 ± 0.05 | 1.0 |

Data are presented as mean ± standard deviation from three independent experiments.

Experimental Protocols

Cell Culture and Treatment

-

Cell Seeding: Plate cells (e.g., HeLa, A549) in 6-well plates at a density of 5 x 10^5 cells/well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

-

Treatment: The following day, treat the cells with varying concentrations of this compound (e.g., 1 µM, 5 µM) or vehicle control (e.g., DMSO) for the desired time period (e.g., 24 hours).

Protein Extraction

-

Cell Lysis: After treatment, wash the cells twice with ice-cold phosphate-buffered saline (PBS).

-

Add 100 µL of ice-cold RIPA lysis buffer containing protease and phosphatase inhibitors to each well.[1][2]

-

Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

-

Incubate the lysate on ice for 30 minutes with intermittent vortexing.

-

Centrifugation: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.[2]

-

Supernatant Collection: Carefully transfer the supernatant containing the soluble protein to a new pre-chilled tube.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit, following the manufacturer's instructions.

Western Blot Analysis

-

Sample Preparation: Mix an equal amount of protein (e.g., 20-30 µg) from each sample with 2x Laemmli sample buffer and boil at 95-100°C for 5 minutes.[1][2]

-

SDS-PAGE: Load the denatured protein samples into the wells of a 10% SDS-polyacrylamide gel. Include a pre-stained protein ladder to monitor protein separation and transfer efficiency.[3]

-

Run the gel at 100-120V until the dye front reaches the bottom of the gel.[2]

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.[1][4] This can be done using a wet or semi-dry transfer system.

-

Blocking: Block the membrane with 5% non-fat dry milk or 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[3][5]

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-p-Target X, anti-Total Target X, anti-Downstream Effector Y, anti-GAPDH) diluted in blocking buffer overnight at 4°C with gentle agitation.[3]

-

Washing: Wash the membrane three times for 5-10 minutes each with TBST to remove unbound primary antibody.[3][4]

-

Secondary Antibody Incubation: Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.[4]

-

Washing: Repeat the washing step as described above.

-

Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.[2][5]

-

Data Analysis: Quantify the band intensities using image analysis software. Normalize the intensity of the target protein bands to the intensity of the housekeeping protein band to account for loading differences.

Visualizations

Caption: A streamlined workflow for Western blot analysis following cell treatment with this compound.

Caption: this compound inhibits an upstream kinase, preventing the phosphorylation and activation of Target X.

References

Application Notes and Protocols for DD-03-156 in High-Throughput Screening Assays

Topic: DD-03-156 in High-Throughput Screening Assays Audience: Researchers, scientists, and drug development professionals.

Introduction

Currently, there is no publicly available scientific literature or data specifically identifying a compound or molecule designated as "this compound." Searches across scientific databases and general web resources did not yield any information regarding its chemical structure, biological targets, mechanism of action, or its application in high-throughput screening (HTS) assays.

It is possible that this compound is an internal compound identifier used within a specific research institution or company and has not yet been disclosed in peer-reviewed publications. Alternatively, it may be a very recent discovery for which information has not yet been disseminated.

The following sections provide a generalized framework for application notes and protocols that would be relevant for a novel compound in HTS, based on common practices in drug discovery. This template can be populated with specific data once information about this compound becomes available.

Hypothetical Signaling Pathway and Mechanism of Action

To illustrate the type of information that would be included, a hypothetical signaling pathway is presented below. This is a generic example and does not represent any known pathway for a real compound. Let us assume for this example that this compound is an inhibitor of a hypothetical kinase, "Kinase X," which is involved in a cancer-related signaling cascade.

Caption: Hypothetical signaling pathway of this compound as an inhibitor of Kinase X.

Data Presentation: Quantitative Analysis

Once experimental data is available, it should be summarized in clear, structured tables. Below are examples of tables that would be used to present HTS data for a compound like this compound.

Table 1: In Vitro Potency of this compound in a Biochemical Assay

| Assay Type | Target | This compound IC₅₀ (nM) | Positive Control IC₅₀ (nM) |

| TR-FRET | Kinase X | Data Unavailable | Staurosporine: 15 |

| Luminescence | Kinase Y | Data Unavailable | Sunitinib: 25 |

| Fluorescence Polarization | Kinase Z | Data Unavailable | Dasatinib: 5 |

Table 2: Cellular Activity of this compound in a Cancer Cell Line Panel

| Cell Line | Cancer Type | This compound EC₅₀ (µM) | Doxorubicin EC₅₀ (µM) |

| MCF-7 | Breast | Data Unavailable | 0.5 |

| A549 | Lung | Data Unavailable | 1.2 |

| HCT116 | Colon | Data Unavailable | 0.8 |

Experimental Protocols

Detailed methodologies are crucial for reproducibility. Below is a generalized protocol for a common HTS assay.

Protocol 1: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay for Kinase X Inhibition

Objective: To determine the in vitro potency of this compound in inhibiting the activity of Kinase X.

Materials:

-

Kinase X (recombinant protein)

-

Biotinylated substrate peptide

-

ATP

-

Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

-

Europium-labeled anti-phospho-substrate antibody (Donor)

-

Streptavidin-allophycocyanin (SA-APC) (Acceptor)

-

This compound (and control compounds) dissolved in DMSO

-

384-well low-volume plates

-

Plate reader capable of TR-FRET detection

Workflow Diagram:

Caption: Experimental workflow for the Kinase X TR-FRET assay.

Procedure:

-

Prepare serial dilutions of this compound and control compounds in DMSO.

-

Using an acoustic dispenser, transfer a small volume (e.g., 50 nL) of the compound dilutions to a 384-well plate.

-

Add 5 µL of Kinase X and biotinylated substrate peptide solution in assay buffer to each well.

-

Incubate the plate for 15 minutes at room temperature.

-

Add 5 µL of ATP solution in assay buffer to initiate the kinase reaction.

-

Incubate for 60 minutes at room temperature.

-

Add 10 µL of TR-FRET detection reagent mix (containing Europium-labeled antibody and SA-APC) to stop the reaction.

-

Incubate for 60 minutes at room temperature, protected from light.

-

Read the plate on a compatible plate reader, measuring the emission at 665 nm and 620 nm after excitation at 320 nm.

-

Calculate the TR-FRET ratio and determine the IC₅₀ values by fitting the data to a four-parameter logistic equation.

Conclusion

While there is currently no information available for this compound, the provided framework illustrates how application notes and protocols for a novel compound in high-throughput screening would be structured. This document can serve as a template to be populated with specific experimental details and data as they become available. Researchers interested in this compound should monitor scientific literature and patent databases for future disclosures.

Application Notes: DDX3 Inhibition in Disease Models

A Focused Look at the Potent and Selective DDX3 Helicase Inhibitor RK-33

Introduction

The DEAD-box RNA helicase 3 (DDX3) is a crucial enzyme involved in multiple stages of RNA metabolism and cellular signaling. Its dysregulation has been implicated in the progression of various diseases, including numerous cancers and viral infections.[1] As an ATP-dependent RNA helicase, DDX3's enzymatic activity is a prime target for therapeutic intervention. This document provides detailed application notes and protocols for the use of a well-characterized DDX3 inhibitor, RK-33, in specific disease models.

Disclaimer: Initial searches for a compound designated "DD-03-156" did not yield any specific publicly available information. The following data pertains to the first-in-class, extensively studied DDX3 inhibitor, RK-33, which serves as a representative tool for studying the therapeutic potential of DDX3 inhibition.

RK-33 is a small molecule inhibitor designed to bind to the ATP-binding cleft of DDX3, thereby abrogating its helicase activity.[2][3][4] This inhibition has been shown to induce cell cycle arrest, promote apoptosis, and sensitize cancer cells to radiation therapy.[2][4]

Application in Specific Disease Models

RK-33 has demonstrated significant therapeutic potential in a variety of preclinical disease models, primarily in oncology.

Cancer

DDX3 is overexpressed in a wide range of cancers, including lung, breast, and medulloblastoma, often correlating with a poorer prognosis.[2][3][5] Inhibition of DDX3 with RK-33 has been shown to be a promising anti-cancer strategy.[1]

1. Lung Cancer:

In lung cancer models, where DDX3 is frequently overexpressed, RK-33 treatment leads to G1 cell cycle arrest and apoptosis.[2][4] A key mechanism of action is the disruption of the Wnt/β-catenin signaling pathway through the impairment of the DDX3–β-catenin axis.[2][5] Furthermore, RK-33 has been shown to inhibit the non-homologous end joining (NHEJ) DNA repair pathway, leading to radiosensitization of lung cancer cells.[2] In mouse models, the combination of RK-33 and radiation has resulted in significant tumor regression.[2][4]

2. Breast Cancer:

High DDX3 expression is observed in a significant percentage of breast cancers and is associated with more aggressive phenotypes and reduced overall survival.[3] RK-33 has been shown to be effective in breast cancer cell lines, with higher sensitivity in cancer cells compared to normal breast cells.[3] A notable mechanism of RK-33 in breast cancer is the inhibition of mitochondrial translation, leading to reduced oxidative phosphorylation capacity and increased production of reactive oxygen species (ROS).[3]

3. Medulloblastoma:

Medulloblastoma is a common malignant brain tumor, and mutations in DDX3 have been identified in some cases.[6] RK-33 has been shown to inhibit the growth of medulloblastoma cell lines, inducing a G1 arrest and reducing the activity of the Wnt/β-catenin signaling pathway, as evidenced by reduced TCF reporter activity and decreased expression of downstream target genes.[6] The combination of RK-33 with radiation has demonstrated a synergistic effect in preclinical models.[6]

Viral Infections

DDX3 is a host factor that is often exploited by viruses for their replication.[1][7] RK-33 has been investigated as a host-targeted antiviral agent.

SARS-CoV-2:

RK-33 has been shown to reduce the viral load of multiple SARS-CoV-2 variants in cell culture.[7] By targeting the host DDX3 protein, RK-33 downregulates the expression of most SARS-CoV-2 genes, demonstrating the potential for a broad-spectrum antiviral strategy that is less susceptible to viral mutations.[7]

Quantitative Data

The following table summarizes the in vitro efficacy of RK-33 in various cancer cell lines.

| Cell Line | Cancer Type | IC50 (µM) | Reference(s) |

| A549 | Lung Cancer | 4.4 - 8.4 | [2][4] |

| H1299 | Lung Cancer | 4.4 - 8.4 | [2][4] |

| H23 | Lung Cancer | 4.4 - 8.4 | [2][4] |

| H460 | Lung Cancer | 4.4 - 8.4 | [2][4] |

| H3255 | Lung Cancer | > 25 | [2][4] |

| MDA-MB-435 | Breast Cancer | 2.8 - 4.5 | [3] |

| MCF10A | Normal Breast | 7.4 | [3] |

| DAOY | Medulloblastoma | 2.5 | [6] |

| UW228 | Medulloblastoma | 3.5 | [6] |

Experimental Protocols

Cell Viability (MTS) Assay

This protocol is used to determine the cytotoxic effects of a DDX3 inhibitor.

Materials:

-

Cancer cell lines of interest

-

Complete growth medium

-

DDX3 inhibitor (e.g., RK-33) dissolved in a suitable solvent (e.g., DMSO)

-

96-well plates

-

MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

-

Plate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of complete growth medium.

-

Incubate the plate overnight at 37°C in a humidified incubator with 5% CO2.

-

Prepare serial dilutions of the DDX3 inhibitor in complete growth medium.

-

Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the inhibitor. Include a vehicle control (e.g., DMSO).

-

Incubate the plate for 72 hours.

-

Add 20 µL of MTS reagent to each well.

-

Incubate the plate for 1-4 hours at 37°C.

-

Measure the absorbance at 490 nm using a plate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Clonogenic Survival Assay

This assay assesses the ability of single cells to form colonies after treatment, measuring long-term cytotoxicity.

Materials:

-

Cancer cell lines

-

Complete growth medium

-

DDX3 inhibitor

-

6-well plates

-

Crystal violet staining solution (0.5% crystal violet in 25% methanol)

Procedure:

-

Seed a low number of cells (e.g., 200-1000 cells per well) in 6-well plates and allow them to attach overnight.

-

Treat the cells with various concentrations of the DDX3 inhibitor for a specified period (e.g., 24 hours).

-

For radiosensitization studies, irradiate the cells with different doses of radiation after inhibitor treatment.

-

Remove the treatment medium, wash with PBS, and add fresh complete medium.

-

Incubate the plates for 10-14 days until visible colonies are formed.

-

Wash the colonies with PBS, fix with methanol for 15 minutes, and stain with crystal violet solution for 15 minutes.

-

Gently wash the plates with water and allow them to air dry.

-

Count the number of colonies (containing at least 50 cells).

-

Calculate the plating efficiency and surviving fraction for each treatment condition.

TCF Reporter Assay (for Wnt/β-catenin signaling)

This assay measures the transcriptional activity of the TCF/LEF family of transcription factors, which are downstream effectors of the Wnt/β-catenin pathway.

Materials:

-

Cells of interest (e.g., medulloblastoma cell lines)

-

TCF/LEF reporter plasmid (e.g., TOPFlash)

-

Renilla luciferase control plasmid

-

Transfection reagent

-

DDX3 inhibitor

-

Dual-luciferase reporter assay system

Procedure:

-

Seed cells in a 24-well plate.

-

Co-transfect the cells with the TCF/LEF reporter plasmid and the Renilla luciferase control plasmid using a suitable transfection reagent.

-

After 24 hours, treat the cells with the DDX3 inhibitor or vehicle control.

-

Incubate for an additional 24 hours.

-

Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

-

Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency.

-

Compare the normalized luciferase activity in the inhibitor-treated cells to the vehicle-treated cells.

Signaling Pathways and Experimental Workflows

DDX3-Mediated Wnt/β-catenin Signaling Pathway

Caption: DDX3 promotes Wnt/β-catenin signaling. RK-33 inhibits DDX3, leading to β-catenin degradation.

Experimental Workflow for Assessing DDX3 Inhibitor Efficacy

Caption: A general workflow for the preclinical evaluation of a DDX3 inhibitor like RK-33.

References

- 1. juniperpublishers.com [juniperpublishers.com]

- 2. Targeting DDX3 with a small molecule inhibitor for lung cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Targeting mitochondrial translation by inhibiting DDX3: a novel radiosensitization strategy for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Targeting DDX3 with a small molecule inhibitor for lung cancer therapy | EMBO Molecular Medicine [link.springer.com]

- 5. Multifunctional DDX3: dual roles in various cancer development and its related signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Targeting DDX3 in Medulloblastoma Using the Small Molecule Inhibitor RK-33 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | RK-33, a small molecule inhibitor of host RNA helicase DDX3, suppresses multiple variants of SARS-CoV-2 [frontiersin.org]

Application Notes and Protocols for DD-03-156 Delivery in Animal Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

DD-03-156 is a potent and selective degrader of Cyclin-Dependent Kinase 17 (CDK17) and LIM Domain Kinase 2 (LIMK2).[1][2] As a Proteolysis-Targeting Chimera (PROTAC), this compound functions by inducing the ubiquitination and subsequent proteasomal degradation of its target proteins.[3] It is composed of a ligand that binds to the target protein (a BRAF inhibitor), a linker molecule, and a ligand for the Von Hippel-Lindau (VHL) E3 ubiquitin ligase.[2] These application notes provide an overview of the delivery methods for this compound in animal studies based on available formulation data and general practices for similar compounds.

Data Presentation: Formulation for In Vivo Administration

While specific in vivo studies detailing the administration of this compound are not yet widely published, formulation protocols for its use in animal models are available. The choice of vehicle can be critical for solubility, stability, and bioavailability. Below is a summary of suggested formulations for this compound. Researchers should perform their own formulation and stability tests prior to in vivo administration.

| Formulation Component | Protocol 1 (Suspension) | Protocol 2 (Suspension) | Protocol 3 (Clear Solution) |

| Solvent 1 | 10% DMSO | 10% DMSO | 10% DMSO |

| Solvent 2 | 40% PEG300 | 90% (20% SBE-β-CD in Saline) | 90% Corn Oil |

| Solvent 3 | 5% Tween-80 | - | - |

| Solvent 4 | 45% Saline | - | - |

| Solubility | 5 mg/mL (4.52 mM) | 5 mg/mL (4.52 mM) | ≥ 5 mg/mL (4.52 mM) |

| Appearance | Suspended solution | Suspended solution | Clear solution |

| Notes | Requires sonication to aid dissolution.[1] | Requires sonication to aid dissolution.[1] | - |

Note: The percentages shown for the solvents indicate their volumetric ratio in the final prepared solution. It is recommended to prepare working solutions for in vivo experiments freshly on the same day of use.[1]

Experimental Protocols: General Guidelines for In Vivo Administration

The following are general protocols for common administration routes in rodent models. The specific dosage, volume, and frequency will need to be optimized for the specific animal model and experimental goals.

Oral Gavage (p.o.)

This is a common route for administering compounds. Suspensions or solutions can be administered using this method.

Materials:

-

This compound formulation (e.g., from Table 1)

-

Gavage needles (flexible or rigid, appropriate size for the animal)

-

Syringes (1-3 mL)

-

Animal scale

Protocol:

-

Prepare the this compound formulation at the desired concentration. Ensure thorough mixing, especially for suspensions, immediately before administration.

-

Weigh the animal to determine the correct dosing volume.

-

Gently restrain the animal.

-

Measure the appropriate length for gavage needle insertion (from the tip of the nose to the last rib).

-

Carefully insert the gavage needle into the esophagus. Do not force the needle.

-

Slowly administer the compound.

-

Withdraw the needle and return the animal to its cage.

-

Monitor the animal for any signs of distress.

Intraperitoneal (i.p.) Injection

This route allows for rapid absorption of the compound.

Materials:

-

This compound formulation

-

Sterile needles (e.g., 25-27 gauge)

-

Sterile syringes (1 mL)

-

70% ethanol

-

Animal scale

Protocol:

-

Prepare the this compound formulation.

-

Weigh the animal to calculate the required injection volume.

-

Position the animal to expose the abdomen. The injection site is typically in the lower abdominal quadrant, avoiding the midline to prevent damage to the bladder or cecum.

-

Wipe the injection site with 70% ethanol.

-

Insert the needle at a 10-20 degree angle.

-

Aspirate to ensure no fluid is drawn back, which would indicate entry into a vessel or organ.

-

Inject the compound slowly.

-

Withdraw the needle and return the animal to its cage.

-

Monitor the animal post-injection.

Intravenous (i.v.) Injection

This route provides immediate and complete bioavailability. It is often used for pharmacokinetic studies.

Materials:

-

This compound formulation (must be a clear, sterile solution)

-

Sterile needles (e.g., 27-30 gauge)

-

Sterile syringes (1 mL)

-

Restraining device

-

Heat lamp (optional, to dilate the tail vein)

-

70% ethanol

Protocol:

-

Prepare a sterile, clear solution of this compound.

-

Weigh the animal.

-

Place the animal in a restraining device.

-

If necessary, use a heat lamp to warm the tail and dilate the lateral tail vein.

-

Wipe the tail with 70% ethanol.

-

Carefully insert the needle into the vein, parallel to the vein.

-

Slowly inject the compound. The solution should enter the vein with minimal resistance.

-

Withdraw the needle and apply gentle pressure to the injection site to prevent bleeding.

-

Return the animal to its cage and monitor.

Mandatory Visualizations

Signaling Pathways

References

Troubleshooting & Optimization

DD-03-156 solubility issues and solutions

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the novel kinase inhibitor, DD-03-156. Due to its hydrophobic nature, this compound can present solubility challenges. This guide offers potential solutions and best practices to ensure successful experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing stock solutions of this compound?

A1: For initial stock solutions, we recommend using dimethyl sulfoxide (DMSO) at a concentration of up to 50 mM. Ensure the DMSO is anhydrous and of high purity to prevent precipitation. For aqueous-based assays, further dilution in a suitable buffer is necessary. Direct dissolution in aqueous buffers is not recommended.

Q2: My this compound precipitated out of solution during my experiment. What could be the cause?

A2: Precipitation of this compound in aqueous solutions can occur for several reasons:

-

High final concentration: The aqueous solubility of this compound is low. Exceeding this limit will cause it to precipitate.

-

Low temperature: Solubility can decrease at lower temperatures. Ensure your working solutions are maintained at a stable temperature.

-

pH of the buffer: The solubility of this compound can be pH-dependent. It is more soluble in slightly acidic to neutral conditions.

-

"Salting out" effect: High salt concentrations in your buffer can reduce the solubility of hydrophobic compounds.

Q3: Can I use sonication or heating to improve the solubility of this compound?